Ethyl 2-acetyl-5-hexenoate
Description
β-Keto Esters and Unsaturated Esters as Versatile Synthons
β-Keto esters are renowned for their utility as core building blocks in the synthesis of intricate medicinal compounds. rsc.org Their importance stems from the presence of both electrophilic and nucleophilic sites within the same molecule, making them powerful synthons in synthetic chemistry. rsc.orgresearchgate.netresearchgate.net The carbon atom positioned between the two carbonyl groups (the α-carbon) is particularly acidic and can be easily deprotonated to form a stabilized enolate, a potent nucleophile for forming new carbon-carbon bonds. egyankosh.ac.in This reactivity is fundamental to classic reactions like the Claisen condensation, which is used to form β-keto esters themselves. researchgate.net Furthermore, β-keto esters are key intermediates in the synthesis of a wide array of complex molecules. rsc.org The transesterification of β-keto esters is also a significant transformation in organic synthesis, allowing for molecular elaboration and the production of compounds with pharmaceutical importance. rsc.orgrsc.org
Unsaturated esters, particularly β,γ-unsaturated esters, are also valuable synthons for creating diverse heterocyclic compounds, natural products, and pharmaceuticals. sioc-journal.cn The carbon-carbon double bond within these molecules can act as an acceptor in various addition reactions, including Michael additions and cycloadditions. nih.govbohrium.com This reactivity allows them to serve as two-atom (2A) synthons in [2+n] annulation reactions, providing pathways to complex cyclic structures. nih.gov The development of efficient methods for synthesizing and utilizing β,γ-unsaturated esters continues to attract significant attention from synthetic chemists. sioc-journal.cn
Structure
3D Structure
Properties
CAS No. |
42185-42-2 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-acetylhex-5-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h4,9H,1,5-7H2,2-3H3 |
InChI Key |
XVQKIDSYDDJIQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC=C)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Ethyl 2 Acetyl 5 Hexenoate and Analogous Compounds
Classical and Established Synthetic Routes to β-Keto Esters and Alkenoates
The synthesis of β-keto esters and alkenoates, core structures in organic chemistry, has been achieved through several well-established methods. These classical routes are fundamental to the synthesis of a wide range of organic compounds.
Overview of Esterification Reactions with Mechanistic Considerations (e.g., Fischer Esterification Principles)
Fischer-Speier esterification, a cornerstone of organic synthesis, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. wikipedia.org This reversible reaction is typically driven to completion by using an excess of one reactant or by removing water as it is formed, in accordance with Le Châtelier's principle. libretexts.orgorganic-chemistry.org Strong acids like sulfuric acid or tosic acid are commonly used as catalysts. chemistrytalk.org
The mechanism of Fischer esterification proceeds through several key steps: wikipedia.orgchemistrysteps.com
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. wikipedia.orglibretexts.org
Nucleophilic attack: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. wikipedia.org
Elimination of water: The protonated hydroxyl group leaves as water, a good leaving group. wikipedia.org
Deprotonation: The final step is the deprotonation of the resulting oxonium ion to yield the ester and regenerate the acid catalyst. chemistrytalk.org
The reaction is generally slow and thermodynamically controlled, which often leads to the most stable ester as the major product. wikipedia.org While most effective with primary and secondary alcohols, phenols can also be esterified to give good yields. wikipedia.org
| Reaction | Description | Key Features |
| Fischer-Speier Esterification | Acid-catalyzed reaction of a carboxylic acid and an alcohol. wikipedia.org | Reversible, driven by Le Châtelier's principle. libretexts.orgorganic-chemistry.org |
Acylation of Ketone Enolates and Related Condensation Reactions (e.g., Claisen Condensation)
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to produce a β-keto ester or a β-diketone. wikipedia.org This reaction requires at least one of the reactants to be enolizable. wikipedia.org The base used, typically a sodium alkoxide, must not interfere with the reaction. wikipedia.org
The mechanism involves the following steps: jove.compressbooks.pub
Enolate formation: The alkoxide base deprotonates the α-carbon of an ester molecule, forming a resonance-stabilized enolate. jove.com
Nucleophilic attack: The enolate attacks the carbonyl carbon of a second ester molecule. jove.com
Elimination: The tetrahedral intermediate eliminates an alkoxide group to form the β-keto ester. jove.com
Deprotonation: The newly formed β-keto ester is deprotonated by the alkoxide by-product. This step is the driving force of the reaction. jove.compressbooks.pub
Protonation: An acidic workup protonates the enolate to yield the final β-keto ester. pressbooks.pubuomustansiriyah.edu.iq
A variation, the Dieckmann condensation, is an intramolecular Claisen condensation that forms a cyclic β-keto ester, typically a 5- or 6-membered ring. wikipedia.org Mixed Claisen condensations between two different esters or between an ester and a ketone are also possible, leading to β-diketones. uomustansiriyah.edu.iq
| Reaction | Reactants | Product |
| Claisen Condensation | Two ester molecules | β-Keto ester |
| Mixed Claisen Condensation | An ester and a ketone | β-Diketone |
| Dieckmann Condensation | A molecule with two ester groups | Cyclic β-keto ester |
Strategies for the Preparation of α,β-Unsaturated Esters (e.g., Wittig, Reformatsky, Knoevenagel Condensations)
Several named reactions are pivotal for the synthesis of α,β-unsaturated esters, each with its unique mechanism and applications.
The Wittig reaction is a versatile method for creating a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgmdpi.com A modification of this reaction, using triethylamine (B128534) and lithium halides with ethyl bis(trifluoroethyl)phosphonoacetate, has been shown to produce α,β-unsaturated esters from ketones in good yields. tandfonline.com A chemo-enzymatic approach combining a carboxylic acid reduction with a subsequent Wittig reaction provides a novel route to these esters. nih.govd-nb.info
The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester. byjus.com This reaction proceeds through an organozinc intermediate. byjus.com A reductive variation, the Reformatsky-Honda reaction, can lead to the formation of β-keto esters from α,β-unsaturated esters and acid chlorides. researchgate.netorgsyn.orgorgsyn.org
The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a malonic ester, in the presence of a base. purechemistry.org This reaction yields an α,β-unsaturated dicarbonyl compound. purechemistry.orgtaylorandfrancis.com The Doebner modification of this reaction involves a pyridine-induced decarboxylation when a carboxylic acid group is present. organic-chemistry.org Solvent-free conditions using a solid-supported catalyst like KF/Al2O3 have been developed for a cleaner and more atom-economical synthesis. scielo.br
| Reaction | Reactants | Key Intermediate/Reagent | Product |
| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | Phosphorus Ylide | α,β-Unsaturated Ester |
| Reformatsky Reaction | Aldehyde/Ketone, α-Halo Ester | Organozinc Reagent | β-Hydroxy Ester |
| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Enolate | α,β-Unsaturated Ester |
Synthesis of β-Keto Esters from Ketones (e.g., using Ethyl Chloroformate)
A direct method for synthesizing β-keto esters involves the reaction of ketones with ethyl chloroformate in the presence of a strong base. researchgate.netnih.gov This approach has been shown to be rapid and efficient. researchgate.net While various methods exist for synthesizing β-keto esters, such as the acylation of enolates or the reaction of ketones with carbonates, they can suffer from inconsistent yields and long reaction times. researchgate.netnih.gov The use of ethyl chloroformate with a suitable base like lithium hexamethyldisilazide (LiHMDS) in a solvent like toluene (B28343) has proven to be a general and effective method. researchgate.net This method is compatible with various functional groups, including alkyl halides and protecting groups like Boc and Cbz. researchgate.netnih.gov
Advanced and Stereoselective Synthesis
Modern synthetic chemistry has seen the development of more sophisticated methods that allow for greater control over the structure and stereochemistry of the target molecules.
Phosphine-Catalyzed Annulation Reactions for Highly Functionalized Systems
Phosphine-catalyzed annulation reactions have emerged as powerful tools for constructing complex cyclic systems. These reactions often involve the generation of a zwitterionic intermediate through the nucleophilic addition of a phosphine (B1218219) to an activated alkyne or allene. This intermediate then participates in a cycloaddition with a suitable partner.
For instance, phosphine-catalyzed [3+2] annulation reactions of allenes or ynones with various alkenes or imines can produce highly functionalized five-membered rings like pyrrolines and cyclopentenes. rsc.orgorgsyn.org These reactions can be rendered enantioselective by using chiral phosphine catalysts, providing access to biologically interesting molecules with high stereocontrol. orgsyn.orgacs.org Furthermore, sequential annulations, such as a (3+2)/(2+3) process, have been developed to create even more complex polycyclic systems like hydropyrroloimidazolones in good yields under mild conditions. rsc.org Phosphine catalysis has also been employed in [4+2] annulation reactions to synthesize functionalized cyclohexenes. bohrium.com
| Reaction Type | Reactants | Product | Key Feature |
| [3+2] Annulation | Allene/Ynone + Alkene/Imine | Functionalized 5-membered ring | Can be enantioselective |
| [4+2] Annulation | 1,4-Enynoate + Alkene | Functionalized Cyclohexene | Internal redox process |
| Sequential (3+2)/(2+3) Annulation | γ-Vinyl Allenoate + Nucleophile | Hydropyrroloimidazolone | Triple nucleophilic addition |
Palladium-Catalyzed Transformations of Allylic β-Keto Esters and Derivatives
Palladium catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, and its application to the chemistry of β-keto esters has led to a new generation of synthetic methods. nih.gov The palladium-catalyzed reactions of allylic esters of β-keto acids are particularly noteworthy. nih.gov
These transformations typically proceed through the formation of a π-allylpalladium enolate intermediate, which is generated from an allyl β-keto ester via oxidative addition and subsequent decarboxylation. nih.gov This versatile intermediate can then undergo a variety of transformations, including:
Reductive Elimination: This pathway leads to the formation of α-allyl ketones. nih.gov
β-Hydride Elimination: This process results in the formation of α,β-unsaturated ketones. nih.gov
Hydrogenolysis: The allyl group can be removed to yield the corresponding ketone. nih.gov
Aldol (B89426) and Michael Additions: The palladium enolate can participate in intramolecular aldol and Michael reactions under neutral conditions. nih.gov
A hybrid system combining palladium and ruthenium complexes has been developed for the asymmetric dehydrative condensation between cinnamyl-type allylic alcohols and β-keto esters. nih.gov This method allows for the α-mono-substitution of non-substituted β-keto esters with high regio-, diastereo-, and enantioselectivity. nih.gov A key advantage of this system is that the reaction proceeds under nearly neutral conditions, preventing epimerization of the product. nih.gov
Furthermore, palladium(II) chloride complexes, such as PdCl2(CH3CN)2, have been shown to catalyze the cyclization of alkenyl β-keto esters in the presence of chlorotrimethylsilane, affording 2-carboalkoxycyclohexanones with high yield and excellent regioselectivity. rsc.org
Stereocontrolled Synthesis via Deconjugation-Alkylation of Unsaturated Esters
The stereocontrolled alkylation of unsaturated compounds is a critical challenge in organic synthesis. One effective strategy involves the use of alkoxytitanacyclopropane reagents. researchgate.net These reagents, generated from the interaction of titanium(IV) isopropoxide with Grignard reagents like ethylmagnesium bromide, act as 1,2-dicarbanionic alkylating agents in reactions with unsaturated compounds. researchgate.net This methodology has been successfully applied to the intermolecular regio- and stereoselective alkylation of carboxylic esters and allylic alcohol derivatives. researchgate.net
Another approach to achieving stereocontrol is through the direct enantioselective and regioselective alkylation of β,γ-unsaturated carboxylic acids using chiral lithium amides as traceless auxiliaries. escholarship.org This method has demonstrated high diastereoselectivities in the alkylation of enolates with electrophiles like ethyl 6-iodo-2-hexenoate. escholarship.org The chirality of the exocyclic carbon can be controlled by the choice of solvent. escholarship.org
Generation of Optically Active β-Keto Esters
The synthesis of optically active β-keto esters is of significant interest due to their utility as chiral building blocks in the synthesis of natural products and pharmaceuticals. google.com One of the most effective methods for generating these compounds is through lipase-catalyzed transesterification. google.com This enzymatic approach offers a simple and mild route to optically active β-keto esters, often under solvent-free conditions. google.com
For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to be highly effective in the acylation of aliphatic alcohols, demonstrating high chemoselectivity and enantioselectivity in the resolution of secondary alcohols. google.com This method provides a general route to prepare β-keto esters with high yields (>90%). google.com
Microorganisms also play a crucial role in the synthesis of chiral hydroxy esters, which are precursors to optically active β-keto esters. For example, Pichia methanolica has been used for the reduction of ethyl 5-oxohexanoate (B1238966) to ethyl (S)-5-hydroxyhexanoate with high yield (80-90%) and enantiomeric excess (>95%). researchgate.net Similarly, the biotransformation of various keto esters to optically active hydroxy esters has been achieved using Daucus carota root (carrot). researchgate.net
Green Chemistry and Sustainable Synthesis Approaches
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. This "green chemistry" approach seeks to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Biocatalytic and Enzymatic Synthesis (e.g., Lipase-Catalyzed Transesterification)
Biocatalysis, particularly the use of enzymes like lipases, is a cornerstone of green chemistry. Lipase-catalyzed transesterification is a highly efficient method for the interconversion of β-keto esters. researchgate.nettandfonline.comsemanticscholar.org The use of immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), allows for easy recovery and reuse of the catalyst, making the process more economical and sustainable. researchgate.nettandfonline.comsemanticscholar.orgnih.gov
Microwave irradiation has been shown to enhance the catalytic activity of lipases in solvent-free transesterification reactions, leading to high yields (up to 96%) in significantly shorter reaction times (< 2 hours). researchgate.nettandfonline.comsemanticscholar.org This combination of biocatalysis, solvent-free conditions, and microwave assistance represents a powerful synergy for preparative reactions. researchgate.nettandfonline.com
The enzymatic synthesis of branched-chain esters, such as 2-ethylhexyl 2-methylhexanoate, has been successfully demonstrated using Novozym 435 in a solvent-free system. nih.gov By optimizing reaction conditions, including temperature and substrate molar ratios, high conversions can be achieved. nih.gov
| Enzyme | Substrate(s) | Product | Yield | Conditions | Reference |
| Candida antarctica Lipase B (Novozym 435) | Ethyl 3-oxobutanoate, 2-pentanol | Pentyl 3-oxobutanoate | up to 95% | Solvent-free, microwave irradiation | tandfonline.comsemanticscholar.org |
| Candida antarctica Lipase B (Novozym 435) | β-ketoester, racemic alcohol | Chiral β-keto ester | >90% | Solvent-free | google.com |
| Pichia methanolica | Ethyl 5-oxohexanoate | Ethyl (S)-5-hydroxyhexanoate | 80-90% | Whole-cell biocatalysis | researchgate.net |
| Novozym® 435 | 2-methylhexanoic acid, 2-ethylhexanol | 2-ethylhexyl 2-methylhexanoate | 99.74% | Solvent-free, 80 °C | nih.gov |
Electrochemically Driven Synthesis of Functionalized Esters
Electrochemical methods offer a sustainable alternative to traditional synthesis, often utilizing simple electrons as oxidants or reductants, thereby avoiding the need for stoichiometric chemical reagents. rsc.orgrsc.org This approach can be applied to the synthesis of functionalized esters under mild conditions.
A sustainable electrochemical method has been developed for the synthesis of β-keto spirolactones from cyclic β-keto esters. rsc.orgrsc.org The reaction is carried out in green solvents like acetone (B3395972) and water at room temperature, avoiding the use of transition metal Lewis acids and inert atmospheres. rsc.orgrsc.org This methodology is scalable through a continuous flow electrochemical approach, enhancing its productivity. rsc.org
Furthermore, an electroreductive approach has been established for the deoxygenative borylation of alcohols, aldehydes, and ketones to form boronic esters. nih.govorganic-chemistry.org This method uses pinacolborane as both an activator and a reactant, proceeding through a radical-polar crossover mechanism. nih.govorganic-chemistry.org
Utilization of Mild, Solvent-Free, and Reusable Catalytic Systems
The development of mild, solvent-free, and reusable catalytic systems is a major focus of green chemistry research. jmchemsci.com Heterogeneous catalysts, in particular, are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. rsc.org
Silica-supported boric acid has been demonstrated as an efficient and reusable heterogeneous catalyst for the transesterification of β-keto esters with various alcohols under solvent-free conditions, providing excellent yields (87–95%). rsc.org The catalyst is easily prepared, and its recyclability has been confirmed for up to five cycles without significant loss of activity. rsc.org
Zirconyl chloride octahydrate (ZrOCl2·8H2O) is another efficient, inexpensive, and reusable catalyst for the esterification of carboxylic acids with equimolar amounts of alcohols under solvent-free conditions at ambient or low temperatures. mdpi.com The catalyst can be easily recovered and reused. mdpi.com Other systems, such as H-beta zeolite and acetonyltriphenylphosphonium bromide, have also been employed for the acylation of alcohols under solvent-free conditions. jmchemsci.com
| Catalyst | Reaction | Conditions | Advantages | Reference |
| Silica-supported boric acid | Transesterification of β-keto esters | Solvent-free | High yield (87-95%), reusable, simple work-up | rsc.org |
| ZrOCl2·8H2O | Esterification of carboxylic acids | Solvent-free, ambient temperature | High yield, reusable, inexpensive | mdpi.com |
| Novozym 435 | Transesterification of β-ketoesters | Solvent-free, microwave irradiation | High yield (up to 96%), short reaction time, reusable | researchgate.nettandfonline.comsemanticscholar.org |
| H-beta zeolite | Acylation of alcohols | Solvent-free, room temperature | Efficient, mild conditions | jmchemsci.com |
Development of Eco-Friendly Reagents and Reaction Media
The pursuit of sustainable chemical synthesis has driven significant research into the development of environmentally benign reagents and reaction media for the production of β-keto esters and their analogs, such as Ethyl 2-acetyl-5-hexenoate. This section explores the progress made in utilizing greener alternatives to traditional synthetic methods, focusing on the principles of green chemistry which aim to minimize or eliminate hazardous substances. rsc.org
A notable advancement in this area is the use of electrochemical methods. These techniques offer a sustainable and environmentally friendly route to β-keto esters and related compounds by employing simple electrons as oxidants instead of the stoichiometric oxidants used in conventional approaches. rsc.org Reactions are often carried out in green solvents like acetone and water, further enhancing the eco-friendly nature of the process. rsc.org This electrochemical approach is not only mild but also scalable through continuous flow processes, which improves reaction productivity. rsc.org
The use of water as a reaction medium is a cornerstone of green chemistry, valued for its low cost, non-toxicity, non-flammability, and environmental compatibility. beilstein-journals.org Research has demonstrated the successful synthesis of β-keto thioesters and β-keto amides in water, avoiding the need for harmful organic solvents. beilstein-journals.org For instance, the hydrolysis of α-oxo ketene (B1206846) N,S-acetals can be selectively directed to produce either β-keto thioesters or β-keto amides in excellent yields simply by adjusting the pH with dodecylbenzenesulfonic acid or sodium hydroxide (B78521) in refluxing water. beilstein-journals.org Similarly, the synthesis of unsaturated esters has been achieved in water using a recyclable phase transfer catalyst, which eliminates the need for volatile and environmentally unfavorable organic solvents. scispace.com
Biocatalysis represents another powerful tool for the green synthesis of esters. nih.govmt.com Enzymes, being derived from renewable resources, are biodegradable and often exhibit high selectivity under mild reaction conditions. mdpi.commdpi.com The use of whole-cell biocatalysts is particularly advantageous as it can circumvent the need for expensive co-substrate or cofactor regeneration. d-nb.info Lipases, a class of enzymes, have been extensively used for ester synthesis, including the production of unsaturated esters from biomass-derived alcohols. rsc.orgresearchgate.net For example, the lipase from Aspergillus oryzae has been effectively used for the continuous flow synthesis of esters from furfuryl alcohol. rsc.org The immobilization of enzymes, such as lipases on chitosan (B1678972) beads, further enhances their stability and reusability, making the process more cost-effective and environmentally friendly. researchgate.net
Solvent-free reaction conditions are another key strategy in green synthesis. Microwave-assisted, solvent-free transesterification of β-keto esters using transition metal complexes as catalysts has been shown to be more efficient than conventional methods, offering reduced reaction times and moderate yields. ajgreenchem.com Natural, biodegradable catalysts like caffeine (B1668208) have also been employed for the solvent-free, one-pot synthesis of dihydropyrimidinones from β-keto esters, showcasing high yields and simple work-up procedures. shd-pub.org.rs
The development of recyclable organocatalysts, such as methylboronic acid, provides a mild and environmentally benign protocol for the transesterification of β-ketoesters. jocpr.com This catalyst is commercially available, non-toxic, and can be easily recovered and reused, making the process more economical and sustainable. jocpr.com
Recent innovations also include the use of light-induced reactions, which are atom-economical and energy-efficient alternatives to traditional esterification methods. researchgate.net Visible-light-mediated photoreactions, for instance, offer a safe and sustainable pathway for ester synthesis under mild conditions. researchgate.net
The table below summarizes various eco-friendly approaches for the synthesis of esters and related compounds, highlighting the diversity of green chemical strategies being explored.
| Synthetic Approach | Catalyst/Reagent | Reaction Medium | Key Advantages |
| Electrochemical Synthesis | Electrons as oxidant | Acetone/Water | Sustainable, mild conditions, scalable. rsc.orgrsc.org |
| Aqueous Synthesis | Phase transfer catalyst | Water | Environmentally benign, avoids organic solvents. beilstein-journals.orgscispace.com |
| Biocatalysis | Lipases, Whole-cells | Aqueous/Solvent-free | High selectivity, mild conditions, renewable. d-nb.inforsc.orgresearchgate.net |
| Solvent-Free Synthesis | Transition metals, Caffeine | None | Reduced waste, efficient. ajgreenchem.comshd-pub.org.rs |
| Organocatalysis | Methylboronic acid | Toluene (recyclable) | Mild, selective, recyclable catalyst. jocpr.com |
| Photochemical Synthesis | Photosensitizers | Various | Energy efficient, atom economical. researchgate.net |
Mechanistic Investigations of Reactions Involving Ethyl 2 Acetyl 5 Hexenoate and Its Structural Analogues
Fundamental Reaction Pathways and Mechanistic Intermediates
Nucleophilic Additions and Substitutions on Carbonyl and Unsaturated Centers
Ethyl 2-acetyl-5-hexenoate possesses multiple reactive sites for nucleophilic attack, primarily the two carbonyl carbons of the ketone and ester groups, and the unsaturated carbon-carbon double bond. The reactivity of these sites is influenced by both electronic and steric factors.
Nucleophilic addition to the carbonyl groups follows a well-established mechanism. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. In the case of the ester, this can be followed by elimination of the ethoxy group, resulting in a substitution product. For instance, the reaction with amines can produce amides. The relative reactivity of the ketone versus the ester carbonyl is a key consideration. Generally, ketones are more reactive towards nucleophiles than esters.
The terminal double bond in this compound allows for conjugate or Michael-type additions. cdnsciencepub.com In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated system that can be formed under certain conditions, a process driven by the formation of a more stable enolate intermediate. masterorganicchemistry.com The choice between 1,2-addition (to the carbonyl) and 1,4-addition (conjugate addition) is dependent on the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while "soft" nucleophiles, like cuprates and thiolates, preferentially undergo 1,4-addition. masterorganicchemistry.comdokumen.pub
Nucleophilic substitution can also occur at the ester group. This reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group and the formation of a new carbonyl compound, such as an amide or a different ester. caltech.edu
Reduction and Oxidation Mechanistic Pathways of Ester and Ketone Moieties
The reduction of the ketone and ester functionalities in this compound can be achieved using various reducing agents, each with distinct mechanistic pathways.
Reduction:
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester to their corresponding alcohols. davuniversity.orglibretexts.org The mechanism involves the transfer of a hydride ion (H⁻) from the aluminohydride complex to the electrophilic carbonyl carbon. libretexts.org This initial attack forms a tetrahedral alkoxide intermediate. For the ketone, subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. davuniversity.org In the case of the ester, the tetrahedral intermediate collapses, eliminating the ethoxide group to form an aldehyde intermediate. This aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to a primary alcohol. libretexts.org
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally selective for the reduction of ketones and aldehydes in the presence of esters. libretexts.org The mechanism is similar to that of LiAlH₄, involving hydride transfer. The selectivity arises from the lower reactivity of esters compared to ketones. For selective reduction of the ester in the presence of the ketone, a common strategy involves protecting the ketone as a ketal, then reducing the ester with a strong reducing agent like LiAlH₄, followed by deprotection of the ketal. stackexchange.com
Oxidation:
The oxidation of the ketone moiety can lead to the formation of a carboxylic acid. Strong oxidizing agents can cleave the C-C bond adjacent to the carbonyl group. The oxidation of the ester group is less common under standard conditions. However, the acetyl group can be oxidized to form a carboxylic acid derivative. The specific products and mechanisms depend on the oxidizing agent used and the reaction conditions. For instance, some oxidation reactions involving enols or enolates proceed through radical intermediates. thieme-connect.de
Base-Catalyzed Michael Condensations and Related Enolate Chemistry
The presence of α-hydrogens between the two carbonyl groups in this compound makes it a prime candidate for base-catalyzed reactions involving enolate intermediates. libretexts.org These α-hydrogens are significantly more acidic than typical C-H bonds due to the electron-withdrawing effects of the adjacent carbonyl groups, which stabilize the resulting conjugate base (enolate) through resonance. masterorganicchemistry.com
Enolate Formation: In the presence of a base, such as an alkoxide, one of the α-hydrogens is abstracted to form an enolate ion. egyankosh.ac.in The negative charge of the enolate is delocalized across the oxygen atom of the carbonyl and the α-carbon, making it a potent nucleophile. masterorganicchemistry.com The formation of the enolate is a reversible process, with the equilibrium position depending on the strength of the base and the acidity of the β-keto ester. egyankosh.ac.in
Michael Addition: The enolate of this compound can act as a nucleophile in a Michael addition reaction. cdnsciencepub.comtamu.edu This involves the conjugate addition of the enolate to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.com The mechanism proceeds via the attack of the enolate's α-carbon on the β-carbon of the Michael acceptor, forming a new carbon-carbon bond and a new enolate intermediate, which is then protonated to give the final product. cdnsciencepub.commasterorganicchemistry.com
A quantitative mechanistic study of base-catalyzed Michael additions has shown that the reaction mechanism can involve the initial attack of an anion on a polarized double bond, potentially forming a cyclic intermediate before protonation to yield the product. cdnsciencepub.com
Catalytic Reaction Mechanisms
Transition Metal Catalysis: Ligand Effects and Reaction Pathways
Transition metal catalysis offers a powerful tool for a variety of transformations involving this compound and its analogues. The choice of metal and, crucially, the ligands coordinated to it, can profoundly influence the reaction's outcome, selectivity, and efficiency. semanticscholar.org
Ligand Effects: Ligands play a central role by modulating the steric and electronic properties of the metal center. chemijournal.comresearchgate.net For example, "soft" ligands like iodide tend to bind strongly to "soft" late transition metals, which can accelerate certain steps in a catalytic cycle, such as oxidative addition, by increasing the nucleophilicity of the metal center. rsc.org Conversely, ligands can also retard a reaction by blocking a coordination site. rsc.org The strength of the ligand field can impact the d-orbital splitting of the metal, affecting the activation energy and reaction rates. chemijournal.com Strong-field ligands generally lead to more stable, low-spin complexes, which can result in lower activation energies and faster reactions. chemijournal.com Silyl ligands, for instance, are noted for their strong σ-donating characteristics and trans-effects, which can enhance reactivity and selectivity in various catalytic processes. rsc.org
Reaction Pathways: Transition metals can catalyze a range of reactions with substrates like this compound. For example, palladium-catalyzed enolate alkylation is a known method for forming C-C bonds. caltech.edu Rhodium catalysts have been used in reductive hydroformylation and other C-C bond-forming reactions. semanticscholar.org In some instances, chiral variants of related β-keto esters have been employed as ligands themselves in transition-metal catalysis, for example in Rh-catalyzed reactions. vulcanchem.com Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have been crucial in elucidating the intricate steps of these catalytic cycles, including oxidative addition, migratory insertion, and reductive elimination. pitt.edu These studies have highlighted how steric interactions between the substrate and the ligand-metal complex can control enantioselectivity in asymmetric catalysis. pitt.edu
Electrocatalytic Mechanisms: Electron Transfer Processes and Radical Nature of Transformations
Electrocatalysis provides an alternative and often milder approach to drive chemical transformations by using electricity to facilitate redox reactions. acs.org This methodology can involve direct electron transfer at an electrode surface or be mediated by a redox catalyst. nih.gov
Electron Transfer Processes: In the context of organic synthesis, electrocatalysis can be categorized into inner-sphere and outer-sphere electron transfer mechanisms. nih.gov In an outer-sphere process, the catalyst simply acts as an electron shuttle between the electrode and the substrate without significant bonding. nih.gov In an inner-sphere mechanism, the substrate coordinates to the catalyst, forming an adduct where electron transfer occurs more intimately. nih.gov This is common for transition metal complex catalysts. nih.gov The electron transfer step, which always occurs singly, generates a reactive radical intermediate from the substrate. researchgate.net
Radical Nature of Transformations: The generation of radical intermediates is a hallmark of many electrocatalytic reactions. researchgate.net For β-keto esters, these radical intermediates can undergo a variety of subsequent reactions. For example, photoinduced electron transfer (PET) can promote the decarboxylation of α-(ω-carboxyalkyl) β-keto esters, leading to radical ring expansion and cyclization reactions. acs.org This highlights a pathway where radical intermediates, generated under mild, eco-friendly conditions, can lead to complex molecular architectures. acs.org
In some cases, electrocatalytic methods have been developed for the reductive cleavage of an allyl group from a β-keto ester, followed by its transfer to the carbonyl group. beilstein-journals.org Nickel-catalyzed electroreductive cleavage, for instance, proceeds through the electrochemical generation of a reactive nickel complex that interacts with the substrate. nih.gov The process can be rendered asymmetric by using chiral ligands, demonstrating the potential for stereocontrol in electrocatalytic reactions. beilstein-journals.org The mechanism often involves the formation of radical anions or cations as key intermediates. researchgate.net
Heterogeneous Catalysis: Surface Adsorption and Transformation Mechanisms (e.g., Zeolite-Catalyzed Reactions)
Reactions involving esters like this compound on heterogeneous catalysts, particularly zeolites, are governed by the catalyst's surface properties, including acidity and pore structure. mdpi.com Zeolites, which are crystalline aluminosilicates, possess well-defined microporous frameworks with Brønsted and Lewis acid sites that are crucial for catalysis. researchgate.netconicet.gov.ar
The mechanism for esterification or related transformations on a zeolite surface typically begins with the adsorption of reactants onto the active sites. mdpi.com For a reaction involving an unsaturated keto-ester, both the alcohol and the carboxylic acid (or the ester itself in transesterification) must interact with the surface. Studies on analogous esterification reactions suggest that the process can follow either a Langmuir-Hinshelwood or an Eley-Rideal mechanism. rsc.orgresearchgate.net In the Langmuir-Hinshelwood model, both reactant molecules are co-adsorbed on the catalyst surface before reacting. rsc.orgacs.org Conversely, the Eley-Rideal mechanism involves the adsorption of one reactant (typically the acid) followed by a reaction with a non-adsorbed molecule from the bulk phase. researchgate.net
Computational and experimental studies on the esterification of acetic acid with ethanol (B145695) on zeolites have proposed a mechanism involving a co-adsorbed complex of the alcohol and acid on an active site, which then reacts to form the ester. rsc.org The functionality of zeolites in such reactions is highly dependent on their acidity and pore size. mdpi.com For instance, large-pore zeolites like FAU and Beta are effective for ester production at lower temperatures, whereas medium-pore zeolites such as ZSM-5 require higher temperatures. mdpi.com The Brønsted acid sites (framework aluminum hydroxyl groups) are often implicated in the protonation of the carbonyl group of the ester or acid, which is a rate-limiting step. mdpi.comresearchgate.net The hydrophobicity of the zeolite surface also plays a role by displacing the water formed during the reaction, thereby shifting the equilibrium toward the product side. mdpi.com
The table below summarizes the performance of various zeolite catalysts in related esterification reactions, highlighting the importance of catalyst structure and acidity.
Table 1: Performance of Various Zeolite Catalysts in Esterification Reactions
| Catalyst | Reactants | Key Findings | Reference(s) |
|---|---|---|---|
| H-ZSM-5, H-MOR | Free Fatty Acids + Methanol | High removal of free fatty acids achieved due to optimal acidity and pore structure. | mdpi.com |
| H-Y-Zeolite | Oleic Acid + Ethanol | Achieved ~76% conversion of oleic acid after 60 minutes at 70°C. | mdpi.com |
| FAU, Beta Zeolite | Carboxylic Acids + Phenols | Effective ester production at 453 K; yield depends on micropore size. | mdpi.com |
| Hf-BEA Zeolite | Ethyl Pyruvate (Self-Aldol Condensation) | Catalyzes C-C coupling to form unsaturated dicarboxylic acid esters; demonstrates dual Lewis and Brønsted acidity. | acs.org |
Photocatalytic Mechanisms in Unsaturated Ester Synthesis
Photocatalysis offers a powerful strategy for C-C bond formation and the functionalization of unsaturated esters under mild conditions, driven by visible light. scribd.comrsc.org These reactions typically proceed through radical intermediates generated via several primary mechanisms, including reductive quenching, oxidative quenching, or energy transfer. acs.org
In a typical photoredox cycle, a photocatalyst (PC) absorbs light and is promoted to an excited state (PC*). unipv.it
Reductive Quenching: The excited PC* is reduced by a sacrificial electron donor, generating a highly reducing species (PC•−). This species then reduces the substrate (e.g., an N-acyloxyphthalimide derivative) to generate a carbon-centered radical after fragmentation. acs.org
Oxidative Quenching: The excited PC* directly oxidizes a substrate to form a radical cation, or it is quenched by an electron acceptor, which then oxidizes the substrate.
Energy Transfer: The excited photocatalyst can directly transfer its energy to a substrate, bringing it to an excited state from which it can react further. acs.org
For α,β-unsaturated esters, a common transformation is the addition of a photochemically generated alkyl radical. rsc.orgresearchgate.net The chemo- and regioselectivity of these additions are critical. Investigations into intermolecular alkyl radical additions to α,β-unsaturated carbonyl compounds reveal that esters and ketones selectively yield 1,4-addition products, whereas aldehydes give 1,2-addition products. rsc.org Computational studies suggest this selectivity is not determined by the initial, often reversible, radical addition step but by the subsequent, irreversible electron transfer step that propagates the radical chain. rsc.org
A plausible mechanism for the functionalization of an unsaturated ester via photoredox catalysis could involve the following steps:
Generation of a carbon-centered radical via a separate photoredox cycle (e.g., from a carboxylic acid or alkyl halide).
The radical adds to the β-position of the unsaturated ester (a Giese-type reaction), forming a new, more stable α-radical ester. rsc.org
This intermediate radical is then reduced by the reduced photocatalyst (PC•−) to form an anion.
Protonation of the anion by a proton source (like HCl) yields the final product and regenerates the photocatalyst and other reagents for the next cycle. rsc.org
Stereochemical Control and Regioselectivity in Reaction Mechanisms
Controlling the stereochemical and regiochemical outcome of reactions involving molecules with multiple functional groups like this compound is a central challenge in organic synthesis. The β-keto ester and the α,β-unsaturated ester moieties present distinct opportunities for selective transformations.
Stereochemical Control: The reduction of the β-keto group is a classic example where stereocontrol is paramount. The use of Lewis acids can dramatically influence the diastereoselectivity of hydride reductions of α-substituted β-keto esters. acs.orgbenthamdirect.com A seminal study demonstrated that the choice of Lewis acid dictates the formation of either the syn- or anti-β-hydroxy ester. acs.org
Chelation Control: A strongly chelating Lewis acid like titanium tetrachloride (TiCl₄) coordinates to both carbonyl oxygens of the β-keto ester. This locks the conformation, and the hydride reagent attacks from the less sterically hindered face, leading preferentially to the syn diastereomer. acs.orgbenthamdirect.com
Non-Chelation Control: A non-chelating Lewis acid like cerium trichloride (B1173362) (CeCl₃) primarily activates the ketone carbonyl group without forming a rigid chelate. In this case, the reaction follows a Felkin-Anh model, where the bulky α-substituent orients itself to minimize steric interactions, leading to the preferential formation of the anti diastereomer. acs.orgbenthamdirect.com
Another powerful strategy for stereocontrol is dynamic kinetic resolution (DKR) . rsc.orgfrontiersin.orgunc.edu In this process, a racemic starting material that can rapidly epimerize (like a β-keto ester with a chiral α- or β-position) is converted into a single, highly enantioenriched stereoisomer. unc.eduacs.org This is achieved by using a chiral catalyst that selectively reduces one enantiomer much faster than the other, while the starting material continuously racemizes, allowing for a theoretical yield of 100% of a single product isomer. unc.eduacs.org
Table 2: Lewis Acid-Mediated Diastereoselective Reduction of an α-Alkyl-β-keto Ester
| Lewis Acid | Reducing Agent | Solvent | Predominant Isomer | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|---|
| TiCl₄ | BH₃·py | CH₂Cl₂ | syn | 95:5 | acs.org |
| CeCl₃ | LiEt₃BH | THF | anti | 5:95 | acs.org |
Regioselectivity: The presence of both a ketone and an ester (the β-keto ester) and a C=C double bond conjugated to an ester presents multiple sites for nucleophilic or radical attack.
1,2- vs. 1,4-Addition: In Michael additions, nucleophiles add to the β-carbon of the unsaturated system (1,4-conjugate addition). uwindsor.canih.gov For α,β-unsaturated esters, 1,4-addition is strongly favored over direct 1,2-addition to the ester carbonyl. uwindsor.ca
Radical Additions: The regioselectivity of radical additions to unsaturated esters is influenced by both steric and polar effects. libretexts.org Radicals typically add to the less-substituted carbon atom of a double bond. libretexts.org For α,β-unsaturated esters, nucleophilic radicals add selectively to the electron-deficient β-carbon. libretexts.org As mentioned previously, photoredox catalysis has enabled high regioselectivity for 1,4-additions of radicals to unsaturated esters. rsc.org
Kinetic Studies and Thermodynamic Analysis of Reaction Systems
Understanding the kinetics and thermodynamics of reactions involving esters is essential for optimizing reaction conditions and elucidating mechanisms.
Kinetic Studies: Kinetic analysis provides insight into reaction rates, orders, and the influence of variables like temperature and catalyst concentration. For reactions on heterogeneous catalysts like zeolites, kinetic data is often fitted to mechanistic models. The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which assumes that the rate-determining step is the surface reaction between adsorbed species, has been successfully applied to describe esterification kinetics on solid acids. acs.orgjournal-vniispk.ruetasr.com
For reactions in solution, kinetic studies can reveal the roles of different reagents. A quantitative study of the base-catalyzed Michael addition between methyl vinyl ketone and ethyl acetoacetate (B1235776) (a structural analogue to the formation of this compound's backbone) showed that the reaction rate is dependent on the concentration of the enolate anion, which in turn depends on the base concentration and solvent properties. cdnsciencepub.com Kinetic experiments are also crucial in confirming mechanisms like DKR, where it must be shown that the rate of racemization of the starting material is significantly faster than the rate of the kinetic resolution. acs.org
Thermodynamic Analysis: Thermodynamic analysis determines the feasibility and equilibrium position of a reaction. For reversible reactions like esterification, key parameters include the equilibrium constant (K), and the changes in standard enthalpy (ΔH°) and entropy (ΔS°). These can be determined experimentally by analyzing the reaction mixture composition at equilibrium over a range of temperatures and applying the Van't Hoff equation. acs.orgub.edusemanticscholar.orgresearchgate.net
For example, a study on the esterification of levulinic acid with 1-butene (B85601) provided detailed thermodynamic data. acs.orgub.edu Such studies show that esterification is typically an exothermic and reversible process. ub.edusemanticscholar.org The negative enthalpy change indicates that lower temperatures favor a higher equilibrium conversion, although this comes at the cost of a slower reaction rate.
Table 3: Experimental Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene at 298.15 K
| Thermodynamic Parameter | Value | Unit | Reference |
|---|---|---|---|
| Enthalpy of Reaction (ΔH°) | -(32.9 ± 1.6) | kJ/mol | acs.orgub.edu |
| Entropy of Reaction (ΔS°) | -(70 ± 4) | J/(mol·K) | acs.orgub.edu |
| Gibbs Free Energy of Reaction (ΔG°) | -12.0 | kJ/mol | acs.orgub.edu |
This data, while for an analogous system, illustrates the typical thermodynamic profile for the formation of an ester from an unsaturated reactant, a process that is moderately exothermic and results in a decrease in entropy as two molecules combine into one. acs.orgub.edu
Lack of Spectroscopic Data for this compound Precludes Detailed Analysis
A comprehensive search of scientific databases and literature has revealed a significant lack of available experimental and predicted spectroscopic and analytical data for the chemical compound This compound . This absence of information prevents a detailed characterization of the molecule according to the specified advanced analytical methodologies.
The intended analysis, which was to be structured around a detailed examination of its spectroscopic properties, cannot be conducted without the foundational data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman). These methods are crucial for the structural elucidation, molecular and fragment analysis, and functional group identification of chemical compounds.
Specifically, data for the following analytical characterizations of this compound could not be located:
¹H and ¹³C NMR spectra , which are essential for determining the chemical structure and connectivity of the atoms within the molecule.
Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) data, which would provide information on the compound's molecular weight and fragmentation patterns.
Tandem Mass Spectrometry (MS/MS) , including advanced fragmentation methods, which would offer deeper insights into the molecule's structure.
Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which is used for separating and identifying components in a mixture and would be relevant for reaction monitoring and product analysis involving this compound.
Infrared (IR) and Raman spectra , which are used to identify the functional groups present in the molecule.
Due to the unavailability of this critical data, it is not possible to generate the requested detailed article that strictly adheres to the provided scientific outline. Providing an analysis based on related but structurally distinct compounds would be scientifically inaccurate and would deviate from the specific focus on "this compound" as instructed.
Therefore, the generation of the article focusing solely on the advanced spectroscopic and analytical characterization of this compound cannot be completed at this time. Further experimental research would be required to produce the necessary data for such an analysis.
Advanced Spectroscopic and Analytical Characterization Methodologies for Esters
Chromatographic Methods for Purification, Separation, and Quantitative Analysis (e.g., HPLC, GC)
Chromatographic techniques are fundamental tools for the analysis of esters, providing powerful means for their separation, purification, and quantification. ijpsjournal.com The selection between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is primarily dictated by the volatility and thermal stability of the analyte. chemijournal.com For a compound such as Ethyl 2-acetyl-5-hexenoate, both techniques offer distinct advantages.
Gas Chromatography (GC)
Given its volatility, this compound is well-suited for analysis by Gas Chromatography. GC is a premier technique for separating and quantifying volatile and semi-volatile organic compounds. chemijournal.comresearchgate.net In GC, the sample is vaporized and transported through a column by a carrier gas (mobile phase). Separation is achieved based on the differential partitioning of analytes between the mobile phase and a stationary phase coated on the column wall. aocs.org
For the analysis of esters, column selection is critical. The choice of stationary phase polarity can significantly impact separation efficiency. Non-polar columns are often used, but polar columns can provide alternative selectivity, which is particularly useful for complex mixtures where co-elution might be an issue. sigmaaldrich.com In some cases, serially connected columns of different polarities are employed to resolve problematic co-elutions, such as those observed between certain esters and alcohols in complex matrices. sigmaaldrich.com Common detectors include the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, and Mass Spectrometry (MS), which provides definitive identification and structural information. researchgate.netvu.nl
For quantitative analysis using GC, an internal standard is often employed to ensure high precision and accuracy. researchgate.net Headspace solid-phase microextraction (HS-SPME) can be coupled with GC for the extraction and pre-concentration of volatile esters from various sample matrices, offering a simple, rapid, and solvent-free sample preparation method. researchgate.net
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with stationary phases like 5% Phenyl Polysiloxane (non-polar) or Polyethylene Glycol (polar). | Choice depends on the specific separation required; column dimensions affect efficiency and analysis time. sigmaaldrich.com |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). embrapa.br | Hydrogen is gaining popularity as a greener and more efficient alternative to helium. mdpi.com |
| Inlet Temperature | 250 °C. embrapa.br | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Oven Program | Initial temperature of 35-50 °C, ramped at 3-10 °C/min to a final temperature of 250 °C. embrapa.br | A temperature gradient allows for the separation of compounds with a wide range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). researchgate.net | FID provides robust quantification. MS provides mass information for compound identification. chemijournal.com |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both the purification and quantitative analysis of compounds that may lack the volatility or thermal stability for GC analysis. ijpsjournal.com It separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. ox.ac.uk
The analysis of β-keto esters, such as this compound, by standard reversed-phase HPLC (RP-HPLC) can be challenging. chromforum.org These compounds can exist as a mixture of keto and enol tautomers in solution. This tautomerism can lead to poor chromatographic peak shapes (e.g., broad or split peaks), complicating detection and quantification. chromforum.org
Several strategies can be employed to overcome this issue. One approach is to adjust the mobile phase pH; an acidic mobile phase may accelerate the interconversion between tautomers, potentially resulting in a single, sharp peak. chromforum.org Increasing the column temperature can also speed up the tautomeric interconversion, improving peak shape. chromforum.org Another effective solution is the use of modern mixed-mode chromatography columns, which offer multiple types of interactions (e.g., reversed-phase and ion-exchange) and have been shown to provide high-resolution chromatography for β-diketones and related compounds. chromforum.org HPLC is also an effective method for separating diastereomeric esters, which is crucial in asymmetric synthesis and the preparation of enantiopure compounds. nih.gov
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | Reversed-Phase C18 or C8; Mixed-mode columns (e.g., reversed-phase/ion-exchange). | Mixed-mode columns can provide superior peak shape for compounds exhibiting tautomerism. chromforum.org |
| Mobile Phase | Gradient of Acetonitrile or Methanol and water, often with an acidic modifier (e.g., 0.1% Formic Acid or Acetic Acid). | Acidic conditions can help to manage the effects of keto-enol tautomerism on peak shape. chromforum.org |
| Flow Rate | 0.5 - 1.5 mL/min. | Typical analytical flow rate for standard HPLC columns (e.g., 4.6 mm I.D.). |
| Temperature | Ambient to elevated (e.g., 40-60 °C). | Higher temperatures can increase the rate of tautomer interconversion, leading to sharper peaks. chromforum.org |
| Detector | UV-Vis (Diode Array Detector - DAD) or Mass Spectrometry (MS). | DAD provides spectral information across a UV range, while MS provides mass data for identification. nih.gov |
Emerging Analytical Technologies for Complex Organic Compounds
The analysis of complex organic compounds is continually advancing, with emerging technologies offering greater sensitivity, specificity, and speed. omicsonline.org These methods are particularly valuable for providing detailed structural characterization and analyzing trace-level components in complex mixtures.
Hyphenated Techniques
The on-line combination of a separation technique with a spectroscopic detection technology, known as a "hyphenated technique," represents a cornerstone of modern analytical chemistry. chemijournal.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This was one of the first hyphenated techniques developed and remains a powerful tool for the analysis of volatile compounds. chemijournal.com After components are separated by the GC, they are introduced directly into the mass spectrometer, which acts as a highly specific and sensitive detector. ijpsjournal.com The MS provides information on the molecular weight and fragmentation pattern of each compound, allowing for highly confident identification by comparison to spectral libraries. ijpsjournal.com For quantitative analysis, GC-MS/MS (tandem mass spectrometry) can be used to enhance selectivity and sensitivity by monitoring specific fragmentation transitions. ijpsjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. ox.ac.uk It is indispensable for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally labile. ijpsjournal.com LC-MS provides the ability to separate, identify, and quantify compounds in complex mixtures. omicsonline.org The use of tandem mass spectrometry (LC-MS/MS) further enhances structural elucidation by allowing for the controlled fragmentation of selected ions. nih.gov
Advanced Chromatographic and Separation Methods
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique significantly enhances the separation capacity compared to conventional one-dimensional GC. It employs two different columns with orthogonal separation mechanisms connected by a modulator. This results in a highly structured two-dimensional chromatogram, providing superior resolution for extremely complex mixtures of volatile compounds. embrapa.br
Supercritical Fluid Chromatography (SFC): SFC has emerged as a prominent green analytical technique. mdpi.com It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com This reduces the consumption of organic solvents, making it an environmentally benign alternative to traditional HPLC. SFC provides unique selectivity and is particularly effective for the separation of chiral compounds. mdpi.com
Hyphenated Spectroscopic Techniques
For unambiguous structure elucidation, chromatography is sometimes hyphenated with spectroscopic techniques that provide even more detailed structural information than mass spectrometry alone.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This powerful technique couples the separation capabilities of HPLC with the definitive structure elucidation power of NMR spectroscopy. ijpsjournal.com It allows for the acquisition of detailed NMR spectra of individual components as they elute from the HPLC column, which is invaluable for identifying unknown compounds and isomers. ijpsjournal.com
LC-FTIR (Liquid Chromatography-Fourier Transform Infrared Spectroscopy): This combination provides infrared spectra of separated compounds, which gives information about the functional groups present in the molecule. nih.govijpsjournal.com
| Technology | Principle | Primary Application for Esters |
|---|---|---|
| GC-MS / GC-MS/MS | Separation of volatile compounds followed by mass-based detection and fragmentation. chemijournal.com | Definitive identification and sensitive quantification of volatile esters like this compound in complex mixtures. ijpsjournal.com |
| LC-MS / LC-MS/MS | Separation of non-volatile or thermally labile compounds followed by mass-based detection. ox.ac.uk | Analysis and purification of esters; structural elucidation of unknown ester compounds and metabolites. nih.gov |
| GC×GC-MS | Comprehensive separation using two orthogonal GC columns prior to mass analysis. embrapa.br | High-resolution analysis of very complex volatile samples containing numerous esters and other components. |
| Supercritical Fluid Chromatography (SFC) | Chromatography using a supercritical fluid (e.g., CO₂) as the mobile phase. mdpi.com | "Green" alternative to HPLC for purification and analysis, especially effective for chiral separations. |
| LC-NMR | HPLC separation coupled with Nuclear Magnetic Resonance spectroscopy. ijpsjournal.com | Unambiguous structural determination of unknown esters or isomers isolated from natural or synthetic sources. |
Applications of Ethyl 2 Acetyl 5 Hexenoate As a Versatile Synthetic Building Block
Precursor in Natural Product Synthesis and Total Synthesis Endeavors
While direct citations for the use of ethyl 2-acetyl-5-hexenoate in the total synthesis of specific, named natural products are not prevalent in the searched literature, its structural motifs are analogous to intermediates used in complex molecule synthesis. The β-keto ester functionality is a classic feature for carbon-carbon bond formation through reactions like alkylation and acylation, while the terminal olefin is amenable to a variety of transformations including hydroboration-oxidation, ozonolysis, and metathesis. These reaction types are fundamental in the assembly of the carbon skeletons of many natural products. For instance, the synthesis of complex polyketide natural products often involves the iterative coupling of keto-ester units.
Intermediate in the Synthesis of Diverse Organic Molecules with Complex Architectures
The reactivity of this compound allows for its elaboration into a variety of complex organic molecules. The presence of both a nucleophilic α-carbon (after deprotonation) and an electrophilic carbonyl carbon, in conjunction with the terminal double bond, enables a stepwise or sequential introduction of complexity. For example, the keto group can be reduced to a hydroxyl group, which can then direct further reactions or be eliminated to form a new double bond. The ester can be hydrolyzed, converted to an amide, or reduced to an alcohol, providing further avenues for diversification. This multi-faceted reactivity is a key attribute for a building block in the synthesis of architecturally complex molecules. core.ac.uk
Role in the Synthesis of Heterocyclic Compounds (e.g., Pyrazolones, Spirolactones)
The β-keto ester functionality within this compound is a well-established precursor for the synthesis of various heterocyclic compounds. A prime example is its potential role in the synthesis of pyrazolones. The reaction of a β-keto ester with hydrazine (B178648) or its derivatives is a classical and widely used method for the preparation of pyrazolone (B3327878) rings. innovareacademics.inorientjchem.orgnih.gov This reaction proceeds through a condensation-cyclization sequence.
Table 1: General Synthesis of Pyrazolones from β-Keto Esters
Furthermore, the structure of this compound is conducive to the formation of spirolactones. Through a series of transformations, such as intramolecular cyclization reactions, the different functional groups can be manipulated to form these spirocyclic systems. For instance, the terminal alkene could be functionalized to introduce a nucleophile that could then attack one of the carbonyl carbons, leading to a spirocyclic lactone after subsequent rearrangement or oxidation.
Derivatization Strategies for Functional Group Transformations
The chemical versatility of this compound is further demonstrated through various derivatization strategies that enable a wide range of functional group transformations. nd.gov The presence of the ketone, ester, and alkene groups allows for selective modifications.
Table 2: Potential Functional Group Transformations of this compound
| Functional Group | Reagent/Condition | Transformed Functional Group |
| Ketone | Sodium borohydride (B1222165) | Secondary Alcohol |
| Ester | Lithium aluminum hydride | Diol |
| Ester | Aqueous acid/base | Carboxylic acid |
| Alkene | Ozone, then dimethyl sulfide | Aldehyde |
| Alkene | m-CPBA | Epoxide |
| Alkene | Hydroboration-oxidation | Primary Alcohol |
These transformations are fundamental in organic synthesis, allowing chemists to tailor the structure of the molecule for specific applications. For example, reducing the ketone to an alcohol introduces a new chiral center, which can be important in the synthesis of enantiomerically pure compounds.
Development of Novel Methodologies in Synthetic Organic Chemistry
The unique combination of functional groups in this compound makes it a valuable substrate for the development and validation of new synthetic methods. fiu.edu For instance, new catalytic systems for selective hydrogenation, oxidation, or carbon-carbon bond formation can be tested on this molecule to assess their efficiency and selectivity. The presence of multiple reactive sites allows for the investigation of chemoselectivity, where a reagent reacts with one functional group in the presence of others. The development of such selective methodologies is a constant pursuit in organic chemistry, aiming for more efficient and sustainable synthetic routes.
Environmental Fate and Transformation Pathways of Esters in Chemical Systems
Atmospheric Chemistry: Formation and Degradation Mechanisms of Esters in Aerosols and VOC Reactivity
Unsaturated esters, such as Ethyl 2-acetyl-5-hexenoate, are classified as Volatile Organic Compounds (VOCs) and can be emitted into the atmosphere from various industrial processes. Once in the troposphere, they are subject to a series of degradation reactions initiated by key atmospheric oxidants: the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). scielo.brpearson.comaidic.it The presence of a carbon-carbon double bond makes these esters particularly susceptible to oxidation. pearson.comwbc-rti.info
The dominant degradation pathway for unsaturated esters during the daytime is their reaction with the hydroxyl radical. aklectures.complos.org This reaction typically proceeds via the electrophilic addition of the •OH radical to the double bond, forming a substituted hydroxyalkyl radical. plos.orglibretexts.org The rate of this reaction is influenced by the position of the double bond and the nature of the substituent groups. For unsaturated esters, the presence of an ester group can influence the reactivity. rsc.org In the presence of nitrogen oxides (NOx), the resulting peroxy radicals can contribute to the formation of photochemical smog. plos.org
Ozone (O₃) also plays a significant role in the atmospheric degradation of unsaturated compounds. The reaction of ozone with the double bond in this compound would proceed via ozonolysis, leading to the formation of a primary ozonide which then decomposes into a carbonyl compound and a Criegee intermediate. drpress.orgpeter-greven.deacs.org These intermediates are highly reactive and can participate in further reactions, contributing to the formation of secondary organic aerosols (SOA). benthamdirect.comstudymind.co.ukmasterorganicchemistry.comacs.orgrsc.org The rate of ozonolysis is generally slower than the reaction with •OH radicals for many unsaturated esters. benthamdirect.com
During the nighttime, the nitrate radical (NO₃) becomes a more important oxidant due to the absence of photolysis, which rapidly removes it during the day. unl.edupjoes.com Nitrate radicals react rapidly with unsaturated compounds, and this can be a significant removal pathway for this compound, especially in environments with moderate to high concentrations of biogenic VOCs and NOx. unl.edupjoes.com
The atmospheric lifetime of this compound will be determined by the combined rates of these degradation processes. Given the high reactivity of the terminal double bond, it is expected to have a relatively short atmospheric lifetime. The degradation products, which will include smaller carbonyl compounds and organic acids, can have their own environmental impacts, including contributing to acid rain and the formation of secondary organic aerosols. plos.orgacs.org
Table 1: Atmospheric Reactivity Data for Structurally Related Unsaturated Esters
| Compound Name | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
| Methyl Acrylate | •OH | 1.71 x 10⁻¹⁰ aklectures.com | ~1.6 hours aklectures.com |
| Ethyl Acrylate | •OH | 1.82 x 10⁻¹⁰ aklectures.com | ~1.5 hours aklectures.com |
| Methyl Methacrylate | •OH | 2.30 x 10⁻¹⁰ aklectures.com | ~1.2 hours aklectures.com |
| cis-3-Hexenyl Acetate | O₃ | 6.60 x 10⁻¹⁷ benthamdirect.com | ~4.2 hours benthamdirect.com |
| Methyl Crotonate | NO₃ | <1.0 x 10⁻¹⁵ | >27 days |
Note: Atmospheric lifetimes are calculated based on typical atmospheric concentrations of the respective oxidants and are provided for comparative purposes. The actual lifetime of this compound will depend on specific atmospheric conditions.
Catalytic Conversions and By-product Formation in Industrial Processes
In industrial settings, the functional groups within this compound make it amenable to a variety of catalytic transformations. These reactions are often employed to synthesize other valuable chemicals.
Hydrogenation: The carbon-carbon double bond in this compound can be selectively hydrogenated to yield Ethyl 2-acetyl-hexanoate. This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or nickel-based catalysts. organic-chemistry.org Under harsher conditions, or with specific catalysts, the ketone group can also be reduced to a secondary alcohol. The complete hydrogenation of both the double bond and the ketone would result in Ethyl 2-(1-hydroxyethyl)-hexanoate. The ester group is generally more resistant to hydrogenation but can be reduced to the corresponding diol, 2-acetyl-1,6-hexanediol, using powerful reducing agents or specific catalytic systems. drpress.orgacs.org By-products can arise from incomplete hydrogenation or from side reactions such as isomerization of the double bond. aidic.it
Oxidation: The double bond is also susceptible to catalytic oxidation. Oxidative cleavage, for instance using ozone followed by a reductive or oxidative workup, would break the carbon-carbon double bond to produce smaller, functionalized molecules. dss.go.th Depending on the workup, this could yield aldehydes or carboxylic acids. For example, ozonolysis with an oxidative workup would likely produce 4-acetyl-4-ethoxycarbonylbutanoic acid. The use of other oxidizing agents in the presence of catalysts, such as ruthenium or tungsten compounds, can also lead to the cleavage of the double bond, forming a mixture of mono- and dicarboxylic acids as the main products. unl.edudss.go.thmdpi.com
Metathesis: Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. scielo.br this compound could participate in cross-metathesis reactions with other olefins in the presence of ruthenium-based catalysts like the Grubbs catalyst. acs.orgbenthamdirect.comacs.orgnih.govrsc.org For example, cross-metathesis with ethylene (B1197577) (ethenolysis) would result in the formation of Ethyl 2-acetyl-4-pentenoate and propene. Self-metathesis of this compound would lead to the formation of a symmetrical C10-diene-diester and butene. These reactions provide a route to modify the carbon chain length and produce a variety of other unsaturated esters. scielo.br
Table 2: Potential Catalytic Conversions of this compound
| Reaction Type | Catalyst | Major Product(s) | Potential By-products |
| Selective Hydrogenation | Pd/C | Ethyl 2-acetyl-hexanoate | Isomers with internal double bonds |
| Full Hydrogenation | Raney Ni, high pressure | Ethyl 2-(1-hydroxyethyl)-hexanoate | Over-reduction products |
| Oxidative Cleavage | O₃, then H₂O₂ | 4-acetyl-4-ethoxycarbonylbutanoic acid | Shorter chain acids, aldehydes |
| Cross-Metathesis | Grubbs Catalyst, Ethylene | Ethyl 2-acetyl-4-pentenoate, Propene | Self-metathesis products |
Chemical Stability and Transformation in Complex Chemical Environments
The stability of this compound in complex chemical environments, such as industrial waste streams or formulation mixtures, is governed by the reactivity of its functional groups under the prevailing conditions.
Hydrolysis: The ester functional group is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. studymind.co.uksavemyexams.com
Acid-catalyzed hydrolysis: In the presence of dilute acids and water, the ester will be hydrolyzed to produce ethanol (B145695) and 2-acetyl-5-hexenoic acid. This reaction is reversible, and the position of the equilibrium will depend on the concentration of water. studymind.co.uk The presence of an unsaturated substituent can affect the rate of hydrolysis. rsc.org
Base-catalyzed hydrolysis (Saponification): Under basic conditions, the hydrolysis is effectively irreversible because the carboxylic acid formed is immediately deprotonated to form a carboxylate salt. masterorganicchemistry.comsavemyexams.com This reaction would yield ethanol and the salt of 2-acetyl-5-hexenoic acid. Saponification is generally faster than acid-catalyzed hydrolysis. masterorganicchemistry.com
The β-keto ester moiety in this compound introduces additional reactivity. Under certain conditions, particularly after hydrolysis to the β-keto acid, the molecule can undergo decarboxylation (loss of CO₂) upon heating to yield 5-hepten-2-one. pearson.comaklectures.com
Reactions of the Double Bond: In complex chemical mixtures, the terminal double bond can undergo various addition reactions. For example, in the presence of acidic catalysts, it can react with nucleophiles that may be present in the mixture. libretexts.org It could also participate in polymerization reactions, especially in the presence of radical initiators or under thermal stress.
Transformations in Industrial Waste: In industrial waste streams, the fate of this compound will depend on the composition of the waste. The presence of strong acids or bases will lead to hydrolysis. pjoes.com If the waste stream undergoes biological treatment, the ester may be subject to enzymatic hydrolysis and subsequent biodegradation. wbc-rti.inforesearchgate.net The unsaturated nature of the molecule suggests that it could be a target for microbial oxidation. The presence of other reactive chemicals in the waste stream could lead to a variety of other transformation products.
Q & A
Q. What spectroscopic techniques are critical for characterizing Ethyl 2-acetyl-5-hexenoate, and how should data interpretation be approached?
Answer:
- NMR Spectroscopy : Use and NMR to identify functional groups (e.g., acetyl, ester, and alkene protons). The alkene proton (5-hexenoate) typically resonates at δ 5.0–5.8 ppm (split due to coupling), while the acetyl group appears as a singlet at δ 2.1–2.3 ppm .
- IR Spectroscopy : Confirm ester (C=O stretch at ~1740 cm) and acetyl (C=O at ~1700 cm) groups. The alkene C=C stretch appears near 1640 cm.
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 170 (calculated molecular weight: 170.21 g/mol) and fragmentation patterns (e.g., loss of ethoxy group: m/z 127).
- Methodological Note : Cross-validate results with computational tools (e.g., density functional theory, DFT) to predict chemical shifts and vibrational modes .
Q. What synthetic routes are feasible for this compound, and what mechanistic considerations apply?
Answer:
- Claisen Condensation : React ethyl acetoacetate with 5-hexenoyl chloride under basic conditions (e.g., NaH). Mechanism involves enolate formation and nucleophilic acyl substitution.
- Esterification : Catalyze 2-acetyl-5-hexenoic acid with ethanol using HSO or enzyme-mediated methods. Monitor via TLC or GC-MS for conversion.
- Optimization : Adjust reaction time (12–24 hr), temperature (60–80°C), and solvent (e.g., THF for Claisen) to maximize yield (>70%). Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or MD simulations) predict the reactivity of this compound in nucleophilic reactions?
Answer:
- DFT Applications : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrophilicity indices. The α,β-unsaturated ester moiety is electrophilic; simulate nucleophilic attack (e.g., by amines) to identify transition states and activation energies.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in ethanol or DMSO) to assess steric hindrance around the alkene. Use tools like Gaussian or ORCA for simulations .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring). Resolve discrepancies by adjusting basis sets or solvation models .
Q. What strategies resolve contradictions between experimental and computational data in structural analysis?
Answer:
- Data Triangulation : Combine X-ray crystallography (using SHELX for refinement ), NMR, and DFT-optimized structures to validate bond lengths/angles. For example, if DFT predicts a shorter C=O bond than observed experimentally, re-examine crystal packing effects.
- Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.1 ppm for NMR shifts) and computational approximations (e.g., basis set limitations). Use Bland-Altman plots to assess agreement .
- Case Study : If IR data conflicts with DFT-predicted vibrational modes, check for solvent interactions (e.g., hydrogen bonding in DMSO) or anharmonic effects .
Ethical and Reproducibility Considerations
- Safety : Use fume hoods for volatile intermediates (e.g., acyl chlorides). Document waste disposal per EPA/NIH guidelines .
- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) using SHELXL-refined structures .
- Reproducibility : Report reaction conditions (solvent purity, catalyst batch) and instrument calibration details (e.g., NMR magnet stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
